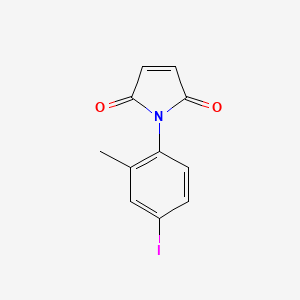

![molecular formula C15H10ClF3N2 B2745575 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole CAS No. 344277-46-9](/img/structure/B2745575.png)

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

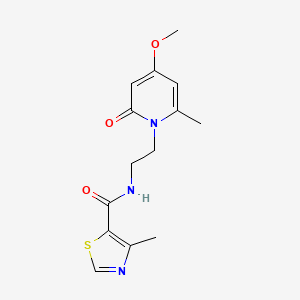

“3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole” is a complex organic compound. It contains a trifluoromethyl group (CF3) and a chloro group (Cl) attached to a pyridine ring, which is further connected to an indole ring with a methyl group .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For instance, trifluoromethylpyridines, which are key structural motifs in this compound, can be synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and rings. The trifluoromethyl group (CF3) and the chloro group (Cl) are attached to a pyridine ring, which is further connected to an indole ring with a methyl group .Aplicaciones Científicas De Investigación

Optoelectronic Properties and Semiconductor Applications

Various optoelectronic and charge transfer properties of compounds related to 3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole have been explored at both molecular and solid-state levels. Studies have shown that derivatives such as 3-(1H-indol-3-yl)-1-phenylimidazo[1,5-a]pyridine exhibit superior hole intrinsic mobility, making them efficient materials for use in multifunctional organic semiconductor devices. The effects of different substituents on the electronic properties of these compounds highlight their potential in designing high-performance semiconductors for various applications (Irfan et al., 2019).

Catalytic Applications

The catalytic potential of compounds bearing the this compound framework has been demonstrated through the synthesis and application of palladacycles. These complexes, derived from bi- and tridentate ligands with an indole core, have shown efficiency as catalysts in Suzuki–Miyaura coupling and allylation reactions. Such advancements open new avenues for the use of these compounds in organic synthesis and industrial processes, offering efficient, selective, and environmentally friendly catalytic options (Singh et al., 2017).

Synthetic Methodology and Chemical Transformation

In synthetic chemistry, this compound and its derivatives have facilitated the development of new synthetic routes and transformations. For example, aryne-mediated transformations have been employed to synthesize novel fluorinated derivatives, enhancing the understanding and application of fluorinated compounds in chemical synthesis. These developments underscore the role of such compounds in expanding the toolbox of synthetic chemists for creating structurally diverse and complex molecules with potential applications in materials science, pharmaceuticals, and beyond (Moseev et al., 2020).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-n-(4-methoxypyridin-2-yl), have been found to inhibit bacterial phosphopantetheinyl transferases (pptases), which are essential to bacterial cell viability and virulence .

Mode of Action

Based on the action of structurally similar compounds, it can be hypothesized that it may interact with its targets (like pptases) and inhibit their function, leading to the attenuation of secondary metabolism and thwarting bacterial growth .

Biochemical Pathways

Given the potential inhibition of pptases, it can be inferred that the compound might affect the post-translational modification pathways essential to bacterial cell viability and virulence .

Pharmacokinetics

An advanced analogue of a similar compound was found to have favorable in vitro absorption, distribution, metabolism, and excretion, and in vivo pharmacokinetic profiles .

Result of Action

Based on the action of structurally similar compounds, it can be hypothesized that the compound might lead to the attenuation of secondary metabolism and thwarting bacterial growth .

Propiedades

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2/c1-8-13(10-4-2-3-5-12(10)21-8)14-11(16)6-9(7-20-14)15(17,18)19/h2-7,21H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUZKSKLYCWMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

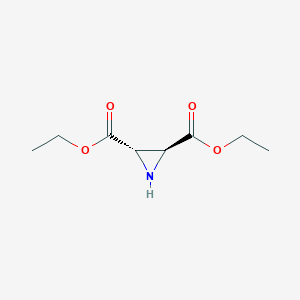

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)

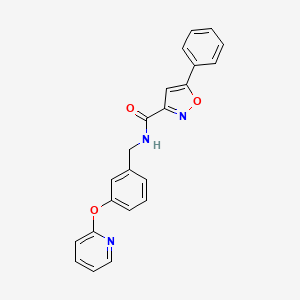

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile](/img/no-structure.png)

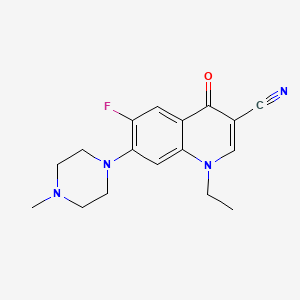

![4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl cyclopropanecarboxylate](/img/structure/B2745504.png)

![methyl 5-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2745505.png)

![1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine](/img/structure/B2745511.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2745515.png)